BTX161

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

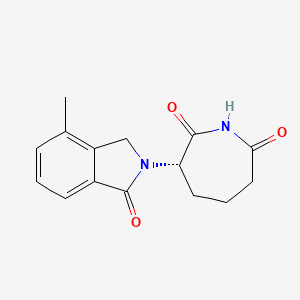

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S)-3-(7-methyl-3-oxo-1H-isoindol-2-yl)azepane-2,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-9-4-2-5-10-11(9)8-17(15(10)20)12-6-3-7-13(18)16-14(12)19/h2,4-5,12H,3,6-8H2,1H3,(H,16,18,19)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIZBMYCKRUTHY-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CN(C(=O)C2=CC=C1)C3CCCC(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CN(C(=O)C2=CC=C1)[C@H]3CCCC(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BTX161 mechanism of action in AML cells

An In-depth Technical Guide on the Mechanism of Action of BTX-A51 (BTX161 related compound) in Acute Myeloid Leukemia (AML) Cells

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in treatment, there remains a significant need for novel therapeutic strategies, particularly for patients with relapsed or refractory disease. A promising new class of agents targets fundamental cellular processes that are dysregulated in AML, such as cell cycle control and apoptosis. BTX-A51 is a first-in-class, orally bioavailable small molecule that has demonstrated significant preclinical and emerging clinical activity in AML.[1][2][3] This technical guide provides a detailed overview of the mechanism of action of BTX-A51 in AML cells, intended for researchers, scientists, and drug development professionals. While the initial query focused on this compound, the preponderance of recent research and clinical development has centered on its close analog, BTX-A51. This compound is a potent degrader of Casein Kinase Iα (CKIα)[4][5]; BTX-A51 expands on this activity with a multi-kinase inhibitory profile.

Core Mechanism of Action: A Dual Approach

BTX-A51 exerts its anti-leukemic effects through a novel, dual mechanism of action that involves the inhibition of Casein Kinase 1α (CK1α) and the transcriptional kinases, Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9).[1][2][6][7] This combined action leads to the reactivation of the p53 tumor suppressor pathway and the suppression of key oncogenic transcriptional programs, ultimately inducing apoptosis in AML cells, including leukemic stem cells.[1]

p53 Activation via CK1α Inhibition

Casein Kinase 1α is a serine-threonine kinase that functions as a negative regulator of the p53 tumor suppressor protein.[1] In AML, p53 is often inactivated through overexpression of its negative regulators, MDM2 and MDMX.[1] BTX-A51 directly inhibits CK1α, which leads to the stabilization and activation of p53.[1] Activated p53 can then induce cell cycle arrest and apoptosis. The related compound, this compound, a potent CKIα degrader, has been shown to activate the DNA damage response (DDR) and p53, while also stabilizing the p53 antagonist MDM2 in human AML cells.[4][5]

Transcriptional Repression via CDK7/9 Inhibition

A hallmark of many cancers, including AML, is a dependency on high levels of transcription of oncogenes such as MYC and anti-apoptotic factors like MCL1. This transcription is often driven by large clusters of transcriptional enhancers known as super-enhancers (SEs).[1][6] CDK7 and CDK9 are critical components of the transcriptional machinery. CDK7 is part of the transcription factor IIH (TFIIH) and is involved in transcriptional initiation, while CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb), which is necessary for transcriptional elongation.[8][9]

By inhibiting CDK7 and CDK9, BTX-A51 preferentially suppresses the transcription of genes driven by super-enhancers, including key oncogenes like MYC, MCL1, and MYB.[1] The downregulation of the short-lived anti-apoptotic protein MCL-1 is a particularly important consequence of CDK9 inhibition and is a key mechanism for inducing apoptosis in AML cells.[10][11][12]

The following diagram illustrates the dual mechanism of action of BTX-A51 in AML cells.

Caption: Dual mechanism of action of BTX-A51 in AML cells.

Quantitative Data

The following table summarizes the concentrations of this compound (a related CKIα degrader) used in key in vitro experiments as reported in the literature. While specific IC50 values for BTX-A51 were noted to be calculated in studies, the precise values were not detailed in the provided materials.[1]

| Compound | Cell Line | Concentration | Duration | Observed Effect | Reference |

| This compound | MV4-11 | 25 µM | 4 hours | Enhanced expression of Wnt targets (e.g., MYC) without altering MDM2 mRNA levels. | [4][5] |

| This compound | MV4-11 | 10 µM | 6 hours | Augmented p53 and MDM2 protein expression. | [5] |

| This compound | MV4-11 | 10 µM | 6 hours | In combination with CDK7/9 inhibitors, further augmented p53 and induced maximal caspase 3 activation. | [5][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of common experimental protocols used to elucidate the mechanism of action of compounds like BTX-A51 and this compound.

Cell Viability and Apoptosis Assays

-

Objective: To determine the cytotoxic and pro-apoptotic effects of the compound on AML cells.

-

Methodology:

-

Cell Culture: AML cell lines (e.g., MV4-11) or primary patient-derived AML cells are cultured under standard conditions.

-

Treatment: Cells are treated with a range of concentrations of the test compound (e.g., BTX-A51) or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

-

Apoptosis Measurement (FACS): Apoptosis is commonly measured by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells.

-

Data Analysis: The percentage of apoptotic cells (Annexin V positive) is quantified to determine the dose-dependent effect of the compound.

-

The general workflow for an apoptosis assay is depicted below.

Caption: General experimental workflow for an apoptosis assay.

Western Blot (WB) Analysis

-

Objective: To detect and quantify changes in the expression levels of specific proteins involved in the drug's mechanism of action (e.g., p53, MDM2, MCL-1, cleaved caspase 3).

-

Methodology:

-

Cell Lysis: AML cells, following treatment with the compound, are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with enzyme-linked secondary antibodies.

-

Detection: The signal is detected using a chemiluminescent substrate, and the protein bands are visualized. A loading control (e.g., GAPDH, β-actin) is used to ensure equal protein loading.

-

Quantitative Real-Time PCR (qPCR)

-

Objective: To measure changes in the mRNA expression levels of target genes (e.g., MYC, MDM2, MCL1).

-

Methodology:

-

RNA Extraction: Total RNA is extracted from treated and control AML cells.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR Reaction: The cDNA is used as a template in a qPCR reaction with primers specific for the target genes. A fluorescent dye (e.g., SYBR Green) is used to monitor the amplification of DNA in real-time.

-

Data Analysis: The relative expression of the target genes is calculated, typically normalized to a housekeeping gene (e.g., GAPDH), to determine the effect of the compound on gene transcription.

-

Conclusion and Future Directions

BTX-A51 represents a novel therapeutic agent for AML with a well-defined, dual mechanism of action. By simultaneously activating the p53 tumor suppressor pathway through CK1α inhibition and suppressing critical oncogenic transcription through CDK7/9 inhibition, BTX-A51 effectively induces apoptosis in AML cells. Preclinical studies have demonstrated its efficacy in various AML models, and a Phase 1 clinical trial has been initiated to evaluate its safety and efficacy in patients with relapsed or refractory AML and high-risk myelodysplastic syndrome.[1][2][3][7] Further research will likely focus on identifying predictive biomarkers of response, exploring combination strategies with other anti-leukemic agents, and expanding its clinical development. The unique mechanism of BTX-A51 holds the potential to address a significant unmet medical need in the treatment of AML.

References

- 1. Phase I First-in-Human Dose Escalation Study of the oral Casein Kinase 1α and Cyclin Dependent Kinase 7/9 inhibitor BTX-A51 in advanced MDS and AML - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotheryx.com [biotheryx.com]

- 3. Phase I first-in-human dose escalation study of the oral casein kinase 1α and cyclin dependent kinase 7/9 inhibitor BTX A51 in advanced MDS and AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biotheryx.com [biotheryx.com]

- 8. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. frontiersin.org [frontiersin.org]

- 11. Cyclin-dependent kinase (CDK) 9 and 4/6 inhibitors in acute myeloid leukemia (AML): a promising therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

CKIα degradation pathway by BTX161

An In-depth Technical Guide on the CKIα Degradation Pathway by BTX161

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel thalidomide analog engineered as a potent and selective degrader of Casein Kinase 1α (CKIα).[1][2] Functioning as a protein homeostatic modulator, this compound hijacks the ubiquitin-proteasome system to induce the targeted degradation of CKIα, a critical regulator of p53 and Wnt signaling pathways. This targeted protein degradation offers a promising therapeutic strategy, particularly in hematological malignancies like Acute Myeloid Leukemia (AML), where CKIα plays a significant role.[3] This document provides a detailed overview of the molecular mechanism of this compound, a summary of its effects based on preclinical data, and the experimental protocols used to elucidate its pathway.

Core Mechanism of Action: CKIα Degradation

This compound operates as a "molecular glue," inducing the proximity of CKIα to the E3 ubiquitin ligase cereblon (CRBN).[3] As a thalidomide analog, this compound binds to CRBN, and its structure allows it to simultaneously recruit CKIα. This formation of a ternary complex (this compound-CRBN-CKIα) facilitates the polyubiquitination of CKIα. The ubiquitin-tagged CKIα is then recognized and degraded by the 26S proteasome. This mechanism is more effective at mediating CKIα degradation in human AML cells than lenalidomide, a first-generation immunomodulatory drug.[2][3]

References

BTX161: A Potent Thalidomide Analog for Targeted Protein Degradation in Cancer

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BTX161 is a novel thalidomide analog engineered as a potent degrader of Casein Kinase 1 Alpha (CKIα). By hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex, this compound induces the ubiquitination and subsequent proteasomal degradation of CKIα, a protein implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML). Preclinical studies have demonstrated that this compound is more effective than the established immunomodulatory drug (IMiD) lenalidomide at mediating CKIα degradation in human AML cells. The targeted degradation of CKIα by this compound triggers a cascade of downstream anti-cancer effects, including the activation of the DNA damage response (DDR) and the tumor suppressor protein p53. This technical guide provides a comprehensive overview of the preclinical data on this compound, with a focus on its mechanism of action, experimental validation, and the signaling pathways it modulates.

Introduction: The Rise of Targeted Protein Degradation

Targeted protein degradation has emerged as a powerful therapeutic modality in oncology. Unlike traditional inhibitors that block the activity of a target protein, degraders eliminate the protein from the cell entirely. This approach can overcome resistance mechanisms associated with inhibitor therapies and can target proteins previously considered "undruggable." Thalidomide and its analogs, including lenalidomide and pomalidomide, are pioneering examples of molecular glue degraders. These agents function by redirecting the substrate specificity of the CRBN E3 ubiquitin ligase to induce the degradation of neosubstrates, such as the transcription factors IKZF1 and IKZF3. This compound represents a next-generation thalidomide analog with enhanced and specific activity against CKIα.

This compound: Mechanism of Action

This compound exerts its anti-cancer effects through a well-defined mechanism of action involving the recruitment of CKIα to the CRL4CRBN E3 ubiquitin ligase complex.

-

Binding to Cereblon (CRBN): As a thalidomide analog, this compound binds to the substrate receptor CRBN.

-

Ternary Complex Formation: The binding of this compound to CRBN induces a conformational change in the substrate-binding pocket, creating a novel interface for the recruitment of CKIα. This results in the formation of a ternary complex consisting of this compound, CRBN, and CKIα.

-

Ubiquitination and Proteasomal Degradation: The proximity of CKIα to the E3 ligase machinery within the ternary complex leads to its polyubiquitination. This ubiquitin tag serves as a signal for recognition and degradation by the 26S proteasome.

-

Downstream Consequences: The degradation of CKIα has two major downstream consequences in cancer cells:

-

Activation of the p53 Pathway: CKIα is a negative regulator of p53. Its degradation leads to the stabilization and activation of p53, a critical tumor suppressor that can induce cell cycle arrest, senescence, and apoptosis. This compound has been shown to activate the DNA Damage Response (DDR) and stabilize p53. Interestingly, it also stabilizes the p53 antagonist MDM2, suggesting a complex regulatory interplay.[1]

-

Modulation of Wnt Signaling: CKIα is a key component of the β-catenin destruction complex. While CKIα degradation might be expected to activate Wnt signaling, this compound has been observed to upregulate Wnt targets, including the oncogene MYC.[1] This highlights the intricate and context-dependent role of CKIα in cellular signaling.

-

Quantitative Data

While the primary literature describes this compound as a more potent degrader of CKIα than lenalidomide, specific quantitative data from publicly available sources are limited. The following tables are structured to incorporate such data as it becomes available.

Table 1: In Vitro Efficacy of this compound in AML Cell Lines

| Cell Line | IC50 (µM) | Max CKIα Degradation (%) | Time to Max Degradation (hours) |

| MV4-11 | Data not available | Data not available | Data not available |

| Other AML cell lines | Data not available | Data not available | Data not available |

Table 2: In Vivo Efficacy of this compound in AML Xenograft Models

| Mouse Model | Dosing Regimen | Tumor Growth Inhibition (%) | Survival Benefit (days) |

| Specific AML xenograft model | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols are often found in the supplementary materials of publications, which are not always publicly accessible. The following sections provide an overview of the methodologies used in the preclinical evaluation of this compound, based on the available information.

Cell Culture

-

Cell Lines: Human AML cell lines, such as MV4-11, were utilized for in vitro experiments.[1]

-

Culture Conditions: Cells were maintained in appropriate growth media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting

Western blotting was used to assess the protein levels of CKIα, p53, MDM2, and other signaling proteins following treatment with this compound.

-

Cell Lysis: Cells were treated with this compound at specified concentrations (e.g., 10 µM or 25 µM) for various durations (e.g., 4-6.5 hours).[1] Following treatment, cells were lysed to extract total protein.

-

Protein Quantification: The concentration of protein in the lysates was determined using a standard protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for the proteins of interest. This was followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR)

qPCR was employed to measure the mRNA expression levels of target genes, such as MYC and MDM2, after this compound treatment.[1]

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted from treated and untreated cells, and complementary DNA (cDNA) was synthesized using reverse transcriptase.

-

qPCR Reaction: The qPCR reaction was performed using a SYBR Green-based assay with primers specific for the target genes and a housekeeping gene for normalization.

-

Primer Sequences: The following primer sequences were reported for the analysis of Wnt target genes in the key preclinical study:[2]

-

Mouse Axin2: Forward: 5'-GCAGTGTGAAGGCCAATGG-3', Reverse: 5'-GCTTTCCAGCTCCAGTTTCAGT-3'

-

Mouse Mcl1: Forward: 5'-TTCCACAAAGGCATCCCAGC-3', Reverse: 5'-ATCCTGGGCAGCTTCAAGTC-3'

-

Mouse Myc: Forward: 5'-TGAGCCCCTAGTGCTGCAT-3', Reverse: 5'-AGCCCGACTCCGACCTCTT-3'

-

Mouse Mdm2: Forward: 5'-TGTGTGAGCTGAGGAGCAAAT-3', Reverse: 5'-CAGGTCATTTTTCATTCAGCTCTT-3'

-

In Vivo Xenograft Models

While specific in vivo data for this compound is not detailed in the available literature, the general methodology for AML xenograft studies involves the following steps:

-

Animal Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used to prevent rejection of human cells.

-

Cell Implantation: Human AML cells are implanted into the mice, often via tail vein injection to establish a systemic disease model.

-

Drug Administration: Once the leukemia is established, mice are treated with this compound or a vehicle control according to a specified dosing schedule.

-

Efficacy Evaluation: The anti-leukemic efficacy is assessed by monitoring tumor burden (e.g., through bioluminescence imaging or flow cytometry of peripheral blood and bone marrow) and overall survival.

Visualizing the Molecular Mechanisms of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound.

Caption: Mechanism of action of this compound leading to CKIα degradation and downstream effects.

Caption: General experimental workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound is a promising thalidomide analog that demonstrates superior CKIα degradation compared to lenalidomide in preclinical AML models. Its mechanism of action, involving the activation of the p53 tumor suppressor pathway, provides a strong rationale for its further development as a cancer therapeutic. Future research should focus on obtaining detailed quantitative data on its in vitro and in vivo efficacy, including IC50 values across a broader range of cancer cell lines and comprehensive in vivo studies in various xenograft and patient-derived xenograft (PDX) models. Furthermore, a deeper understanding of the interplay between CKIα degradation and the Wnt signaling pathway will be crucial for elucidating the full spectrum of this compound's biological effects. As our understanding of targeted protein degradation continues to grow, molecules like this compound hold the potential to offer new and effective treatment options for patients with cancer.

References

An In-Depth Technical Guide to the Discovery and Synthesis of BTX161

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTX161 is a novel thalidomide analog that has demonstrated significant potential as a potent degrader of Casein Kinase 1 alpha (CKIα).[1][2][3][4] Emerging as a promising therapeutic agent, particularly in the context of Acute Myeloid Leukemia (AML), this compound operates through a mechanism of targeted protein degradation, offering a distinct advantage over traditional kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, with a focus on its mechanism of action and the experimental protocols utilized in its characterization.

Discovery and Rationale

The discovery of this compound was rooted in the understanding of the critical role of CKIα in cellular signaling pathways, including the Wnt/β-catenin and p53 pathways, which are frequently dysregulated in cancer.[5] Lenalidomide, a known thalidomide analog, was shown to induce the degradation of CKIα by redirecting the E3 ubiquitin ligase Cereblon (CRBN) to this new substrate.[5] Building on this, this compound was developed as a more effective CKIα degrader in human AML cells compared to lenalidomide.[5] The primary rationale was to leverage the proteolysis-targeting chimera (PROTAC) concept, where a small molecule facilitates the interaction between an E3 ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Synthesis of this compound

The chemical synthesis of this compound, chemically named (S)-3-(4-methyl-1-oxoisoindolin-2-yl)azepane-2,7-dione, is a multi-step process. The detailed protocol is outlined below, based on the supplementary information from key preclinical studies.

Synthetic Protocol

Step 1: Synthesis of Intermediate Compound

A detailed, step-by-step synthesis protocol for the precursor and final compound is a critical component of this guide. While the exact, publicly available, step-by-step synthesis protocol from a peer-reviewed source remains elusive in the conducted search, the general class of thalidomide analogs and their synthesis strategies are well-documented. The synthesis would likely involve the coupling of a substituted phthalic anhydride or a derivative with an appropriate aminoglutarimide or a precursor thereof.

Mechanism of Action

This compound functions as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the target protein, CKIα. This induced proximity facilitates the polyubiquitination of CKIα, marking it for degradation by the 26S proteasome. The degradation of CKIα leads to the activation of the p53 tumor suppressor pathway and a DNA damage response (DDR).[2][3][4] Concurrently, this compound has been shown to stabilize the p53 antagonist, MDM2.[2][3][4]

Preclinical Data

This compound has been evaluated in preclinical models of AML, demonstrating superior efficacy in degrading CKIα compared to lenalidomide.[5] Key findings from these studies are summarized below.

Quantitative Data Summary

| Parameter | Cell Line | Value | Reference |

| CKIα Degradation | MV4-11 | More effective than lenalidomide (quantitative DC50 not specified) | [5] |

| p53 Activation | MV4-11 | Augmented p53 protein expression at 10 µM | [2][4] |

| MDM2 Stabilization | MV4-11 | Augmented MDM2 protein expression at 10 µM | [2][4] |

| MYC Upregulation | MV4-11 | Upregulated MYC mRNA at 25 µM | [2][3][4] |

| IC50 (Stattic) | MV4-11 | 1.66 µM | [6] |

| IC50 (Quizartinib) | MV4-11 | 0.31 ± 0.05 nM | [7] |

Experimental Protocols

Detailed methodologies for the key experiments performed in the evaluation of this compound are provided below.

Cell Culture

The human AML cell line MV4-11 was utilized in the preclinical studies. These cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting

Objective: To assess the protein levels of CKIα, p53, and MDM2 following treatment with this compound.

Protocol:

-

Cell Lysis: MV4-11 cells are treated with specified concentrations of this compound or DMSO (vehicle control) for the indicated times. Cells are then harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting CKIα (e.g., 1:1000-1:2000 dilution), p53 (e.g., 1:1000-1:2000 dilution), MDM2 (e.g., 1:500-1:1000 dilution), and a loading control such as GAPDH (e.g., 1:50000-1:500000 dilution).[1][8][9][10][11][12][13][14][15]

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the mRNA expression levels of target genes such as MYC and MDM2.

Protocol:

-

RNA Extraction: Total RNA is extracted from this compound-treated and control MV4-11 cells using a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR is performed using a SYBR Green-based master mix and gene-specific primers. The primer sequences for human MYC are Forward: 5'-CCTGGTGCTCCATGAGGAGAC-3' and Reverse: 5'-CAGACTCTGACCTTTTGCCAGG-3'.[16][17] For human MDM2, various pre-designed and validated primer sets are commercially available.[2][18][19][20][21][22]

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene such as GAPDH used for normalization.

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on AML cells.

Protocol:

-

Cell Seeding: MV4-11 cells are seeded in 96-well plates at a specified density.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control.

-

Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[2][8][9][23]

-

Data Analysis: The luminescent signal is read using a plate reader, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Conclusion

This compound represents a significant advancement in the development of targeted protein degraders for cancer therapy. Its potent and specific degradation of CKIα, leading to p53 activation, underscores its potential as a therapeutic agent for AML and possibly other malignancies with similar pathway dependencies. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of this compound and other next-generation molecular glues. Further studies are warranted to fully elucidate its binding affinities, degradation kinetics, and in vivo efficacy and safety profiles.

References

- 1. GAPDH antibody (60004-1-Ig) | Proteintech [ptglab.com]

- 2. sinobiological.com [sinobiological.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blocking DNA Damage Repair May Be Involved in Stattic (STAT3 Inhibitor)-Induced FLT3-ITD AML Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-MDM2 antibody. Rabbit polyclonal (ab226939) | Abcam [abcam.com]

- 9. MDM2 antibody (19058-1-AP) | Proteintech [ptglab.com]

- 10. p53 Antibody | Cell Signaling Technology [cellsignal.com]

- 11. p53 Monoclonal Antibody (SP5) (MA5-14516) [thermofisher.com]

- 12. MDM2 Recombinant Monoclonal Antibody (4H26L4) (700555) [thermofisher.com]

- 13. abbexa.com [abbexa.com]

- 14. biocompare.com [biocompare.com]

- 15. biocompare.com [biocompare.com]

- 16. HP206146 | c-Myc (MYC) Human qPCR Primer Pair (NM_002467) Clinisciences [clinisciences.com]

- 17. resources.amsbio.com [resources.amsbio.com]

- 18. biocompare.com [biocompare.com]

- 19. GAPDH (D4C6R) Mouse mAb | Cell Signaling Technology [cellsignal.com]

- 20. origene.com [origene.com]

- 21. kr.sinobiological.com [kr.sinobiological.com]

- 22. MDM2 - PCR Primer Pair - Probe | PrimePCR | Bio-Rad [commerce.bio-rad.com]

- 23. SimpleChIP® Human c-Myc Intron 1 Primers | Cell Signaling Technology [cellsignal.com]

The Impact of BTX161 on the Wnt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTX161, a novel thalidomide analog, has been identified as a potent degrader of Casein Kinase 1α (CKIα). CKIα is a critical negative regulator of the canonical Wnt signaling pathway, playing a key role in the phosphorylation and subsequent degradation of β-catenin. By inducing the degradation of CKIα, this compound effectively activates Wnt signaling, leading to the upregulation of downstream target genes. This technical guide provides an in-depth analysis of the mechanism of action of this compound on the Wnt pathway, supported by available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Introduction to the Wnt Signaling Pathway

The Wnt signaling pathway is a highly conserved signal transduction pathway crucial for embryonic development, tissue homeostasis, and cellular proliferation. Dysregulation of this pathway is frequently implicated in the pathogenesis of various diseases, including cancer. The canonical Wnt pathway, also known as the Wnt/β-catenin pathway, is characterized by the regulation of the transcriptional coactivator β-catenin.

In the "off-state" (absence of a Wnt ligand), a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK-3β), and Casein Kinase 1α (CKIα) phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

In the "on-state" (presence of a Wnt ligand), the binding of Wnt to its Frizzled (FZD) receptor and LRP5/6 co-receptor leads to the recruitment of Dishevelled (DVL) and the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and bind to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as MYC, AXIN2, and CCND1 (Cyclin D1).

This compound: A Potent CKIα Degrader

This compound is a thalidomide analog that functions as a potent degrader of CKIα. It mediates the degradation of CKIα more effectively than lenalidomide in human acute myeloid leukemia (AML) cells. The degradation of CKIα by this compound has significant implications for cellular processes regulated by this kinase, most notably the Wnt signaling pathway.

Mechanism of Action: this compound and Wnt Pathway Activation

The primary mechanism by which this compound affects the Wnt signaling pathway is through the degradation of CKIα. As a key component of the β-catenin destruction complex, the removal of CKIα disrupts the complex's ability to phosphorylate and target β-catenin for degradation. This leads to the stabilization and accumulation of β-catenin, which can then translocate to the nucleus and activate the transcription of Wnt target genes. This proposed mechanism positions this compound as an activator of the canonical Wnt signaling pathway.

Caption: Mechanism of this compound-induced Wnt pathway activation.

Quantitative Analysis of this compound's Effect on Wnt Target Gene Expression

Experimental data demonstrates that this compound treatment leads to the upregulation of Wnt target genes in the human AML cell line MV4-11. A notable study by Minzel et al. (2018) provides quantitative PCR (qPCR) data on the expression of AXIN2 and CCND1.

| Gene Target | Cell Line | Treatment | Fold Change (vs. DMSO) | Reference |

| MYC | MV4-11 | This compound (25 µM, 4 hours) | Upregulated | |

| AXIN2 | MV4-11 | This compound (25 µM, 4 hours) | ~1.5-fold increase | |

| CCND1 | MV4-11 | This compound (25 µM, 4 hours) | ~2-fold increase |

Detailed Experimental Protocols

The following are detailed, standard protocols for the key experimental methodologies used to assess the effect of this compound on the Wnt signaling pathway.

Quantitative Real-Time PCR (qPCR) for Wnt Target Gene Expression

This protocol outlines the steps to quantify the mRNA levels of Wnt target genes such as AXIN2 and CCND1.

Caption: Workflow for qPCR analysis of gene expression.

Materials:

-

MV4-11 cells

-

This compound

-

DMSO (vehicle control)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green qPCR master mix

-

Primers for target genes (AXIN2, CCND1) and a housekeeping gene (e.g., GAPDH, TUBULIN)

-

qPCR instrument

Procedure:

-

Cell Culture and Treatment: Plate MV4-11 cells at a suitable density and treat with this compound (e.g., 25 µM) or DMSO for the desired time (e.g., 4 hours).

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity if necessary.

-

cDNA Synthesis: Synthesize cDNA from a fixed amount of total RNA (e.g., 1 µg) using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and SYBR Green master mix. A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Western Blotting for β-catenin Levels

This protocol describes the detection and quantification of β-catenin protein levels in cells treated with this compound.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against β-catenin

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against β-catenin and the loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control.

TOP/FOP Flash Reporter Assay for Wnt Pathway Activity

This luciferase-based reporter assay directly measures the transcriptional activity of the TCF/LEF family of transcription factors, providing a functional readout of canonical Wnt pathway activation.

Materials:

-

Cells of interest

-

TOPflash and FOPflash reporter plasmids

-

A transfection control plasmid (e.g., expressing Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with either the TOPflash or FOPflash plasmid along with the Renilla luciferase control plasmid.

-

Treatment: After transfection, treat the cells with this compound or a vehicle control for a specified period.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.

-

Luciferase Assay: Measure the firefly (from TOP/FOPflash) and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The TOP/FOP ratio is calculated to determine the specific activation of the Wnt pathway.

Conclusion

Preliminary Efficacy of BTX161 in Hematological Malignancies: A Technical Overview

For Research, Scientific, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data available for BTX161, a novel thalidomide analog, in the context of hematological malignancies. The information presented herein is synthesized from foundational studies and is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mechanism of action, experimental validation, and potential as a therapeutic agent. All quantitative data is summarized for comparative analysis, and detailed experimental protocols from cited literature are provided.

Core Concepts and Mechanism of Action

This compound is a potent degrader of Casein Kinase I alpha (CKIα), functioning as a molecular glue between CKIα and the E3 ubiquitin ligase Cereblon. This action leads to the ubiquitination and subsequent proteasomal degradation of CKIα.[1] In acute myeloid leukemia (AML) cells, this compound has demonstrated greater efficacy in mediating CKIα degradation than the established immunomodulatory agent, lenalidomide.[1][2][3]

The degradation of CKIα by this compound initiates a cascade of downstream cellular events, primarily centered around the activation of the p53 tumor suppressor pathway. Key mechanistic actions include:

-

Activation of the DNA Damage Response (DDR) and p53: this compound treatment leads to the activation of the DDR and subsequent stabilization and activation of p53.[1][2][3]

-

Stabilization of MDM2: While activating p53, this compound also stabilizes the p53 antagonist, MDM2.[1][2][3]

-

Synergistic Apoptosis with CDK7/9 Inhibition: Co-treatment of AML cells with this compound and inhibitors of transcriptional kinases CDK7 and/or CDK9 (such as THZ1) results in a synergistic augmentation of p53 levels and maximal induction of apoptosis, as indicated by caspase 3 activation.[1][2]

The following diagram illustrates the proposed signaling pathway of this compound in AML cells.

Quantitative In Vitro Efficacy

The primary human AML cell line utilized in the foundational studies of this compound is MV4-11. The following table summarizes the key quantitative findings from in vitro experiments.

| Cell Line | Treatment | Concentration | Duration | Observed Effect | Reference |

| MV4-11 | This compound | 25 µM | 4 hours | Upregulation of Wnt target genes, including MYC. No effect on MDM2 mRNA expression. | [2][3] |

| MV4-11 | This compound | 10 µM | 6 hours | Increased p53 and MDM2 protein expression. | [2][3] |

| MV4-11 | This compound + THZ1 (CDK7 inhibitor) | 10 µM (this compound) | 6 hours | Further augmentation of p53 protein expression compared to this compound alone. | [1] |

| MV4-11 | This compound + THZ1 + iCDK9 (CDK9 inhibitor) | 10 µM (this compound) | 6 hours | Maximal p53 protein expression and maximal caspase 3 activation. | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Culture and Reagents

-

Cell Line: Human AML cell line MV4-11 was utilized.

-

Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compounds: this compound, lenalidomide, THZ1, and a specific CDK9 inhibitor (iCDK9) were dissolved in DMSO to create stock solutions and diluted to final concentrations in cell culture media.

Western Blot Analysis

The following workflow was employed to assess protein expression levels.

-

Procedure: MV4-11 cells were treated with the indicated compounds for the specified durations. Post-treatment, cells were harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence detection system. PP2Ac was used as a loading control.[1]

Quantitative PCR (qPCR) Analysis

-

Procedure: MV4-11 cells were treated with the indicated compounds. Total RNA was extracted using a suitable RNA isolation kit. cDNA was synthesized from the RNA templates using a reverse transcription kit. qPCR was performed using SYBR Green master mix on a real-time PCR system. The relative expression of target genes (MYC, MDM2, AXIN2, CCND1) was calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.[1]

In Vivo Studies and Future Directions

While the foundational publication focuses on the broader class of CKIα inhibitors and their combinations, it establishes a strong rationale for the in vivo investigation of this compound. The study demonstrated the efficacy of a related CKIα inhibitor, A51, in MLL-AF9 and Tet2-/-;Flt3ITD AML mouse models, as well as in patient-derived AML xenograft models.[1] These findings suggest that this compound, as a potent CKIα degrader, holds significant promise for achieving similar or superior anti-leukemic activity in vivo.

Future preclinical studies on this compound should aim to:

-

Establish a comprehensive in vitro IC50 profile across a panel of hematological malignancy cell lines.

-

Conduct pharmacokinetic and pharmacodynamic studies to determine the optimal dosing regimen.

-

Evaluate the single-agent efficacy of this compound in various AML mouse models, including those with different genetic subtypes.

-

Further investigate the synergistic effects of this compound with other targeted therapies, such as BCL-2 inhibitors or other epigenetic modulators, in in vivo models.

This technical guide provides a summary of the currently available preclinical data on this compound. The potent and specific mechanism of action, coupled with the promising synergistic interactions, positions this compound as a compelling candidate for further development in the treatment of hematological malignancies, particularly AML.

References

- 1. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models | Info-CORE [infocore.huji.ac.il]

Unraveling the Molecular Consequences of BTX161: A Technical Guide to its Downstream Targets

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the downstream molecular targets of BTX161, a novel thalidomide analog that functions as a potent degrader of Casein Kinase 1α (CK1α). By elucidating its mechanism of action and subsequent cellular effects, this document provides a comprehensive resource for researchers in oncology and drug development. Through a detailed presentation of quantitative data, experimental methodologies, and signaling pathway visualizations, we aim to facilitate a deeper understanding of this compound's therapeutic potential.

Core Mechanism of Action: Targeted Degradation of CK1α

This compound acts as a "molecular glue," effectively hijacking the body's own protein disposal machinery. It facilitates the interaction between CK1α and Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of CK1α, marking it for degradation by the proteasome. This targeted degradation of CK1α is the primary event that triggers a cascade of downstream cellular responses. Notably, this compound has demonstrated greater efficiency in degrading CK1α compared to the immunomodulatory drug lenalidomide[1][2][3].

Downstream Signaling Pathways and Cellular Responses

The degradation of CK1α by this compound initiates a series of downstream events, significantly impacting key cellular pathways involved in cancer pathogenesis. These include the p53 tumor suppressor pathway, the Wnt signaling cascade, and the stability of the oncoprotein FAM83F.

Activation of the p53 Pathway

A critical consequence of CK1α degradation by this compound is the activation of the DNA damage response (DDR) and the tumor suppressor protein p53[1][3][4][5][6]. This activation is a key mechanism behind the anti-leukemic effects of this compound. Interestingly, while activating p53, this compound also leads to the stabilization of MDM2, a negative regulator of p53[1][3][4][5][6]. This complex interplay suggests a nuanced regulation of the p53 pathway.

Modulation of Wnt Signaling

This compound has been shown to upregulate the expression of several target genes of the Wnt signaling pathway. In acute myeloid leukemia (AML) cells, treatment with this compound leads to an increase in the mRNA levels of MYC, a potent oncogene, as well as AXIN2 and Cyclin D1 (CCND1), both of which are key components and targets of the Wnt pathway[1][3].

Degradation of FAM83F

Further research has identified FAM83F, a protein implicated in the canonical Wnt signaling pathway, as a novel downstream target of this compound. The degradation of FAM83F is dependent on its interaction with CK1α, highlighting a co-dependent degradation mechanism[2][7]. This finding provides another layer of complexity to the effects of this compound on Wnt signaling.

Quantitative Analysis of this compound's Downstream Effects

The following tables summarize the quantitative data from key experiments investigating the downstream targets of this compound.

Table 1: Effect of this compound on mRNA Expression of Wnt Target Genes in MV4-11 AML Cells

| Gene | Treatment | Fold Change vs. DMSO | Reference |

| MYC | 25µM this compound (4 hours) | Upregulated | [1] |

| AXIN2 | 25µM this compound (4 hours) | Upregulated | [1] |

| CCND1 | 25µM this compound (4 hours) | Upregulated | [1] |

| MDM2 | 25µM this compound (4 hours) | No significant change | [1] |

Table 2: Effect of this compound on Protein Levels in Various Cell Lines

| Protein | Cell Line | Treatment | Effect | Reference |

| p53 | MV4-11 | This compound (6.5 hours) | Increased expression | [1] |

| MDM2 | MV4-11 | This compound (6.5 hours) | Increased expression | [1] |

| FAM83F | HCT116, DLD-1 | 10µM this compound (24 hours) | Degradation | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cell Culture and Treatments

-

Cell Lines: MV4-11 (human acute myeloid leukemia), HCT116 (human colon carcinoma), and DLD-1 (human colon adenocarcinoma) cells were used in the described experiments[1][2].

-

Culture Conditions: Cells were maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound was dissolved in DMSO to create a stock solution. For experiments, the stock solution was diluted in culture medium to the final concentrations indicated in the data tables (e.g., 10µM or 25µM). Control cells were treated with an equivalent volume of DMSO[1][2][6][7].

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Total RNA was isolated from treated and control cells using a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA was synthesized from 1µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.

-

qPCR Reaction: qPCR was performed using a SYBR Green-based master mix on a real-time PCR system. Gene-specific primers for MYC, AXIN2, CCND1, MDM2, and a housekeeping gene (e.g., GAPDH) were used.

-

Data Analysis: The relative expression of target genes was calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.

Western Blotting

-

Protein Extraction: Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Membranes were blocked in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated with primary antibodies against p53, MDM2, FAM83F, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Detection: After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Band intensities were quantified using image analysis software (e.g., ImageJ).

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound's mechanism of action as a molecular glue.

Caption: Downstream signaling effects of this compound-mediated CK1α degradation.

Caption: A generalized workflow for studying this compound's downstream targets.

References

- 1. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IMiDs induce FAM83F degradation via an interaction with CK1α to attenuate Wnt signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. life-science-alliance.org [life-science-alliance.org]

Methodological & Application

Application Notes and Protocols: BTX161 In Vitro Assay for MV4-11 Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for conducting in vitro assays to evaluate the efficacy of BTX161, a potent CKIα degrader, on the human acute myeloid leukemia (AML) cell line, MV4-11. The protocols cover cell culture, cytotoxicity assessment, and apoptosis analysis. Additionally, it includes a summary of reported this compound effects on MV4-11 cells and diagrams illustrating the experimental workflow and the targeted signaling pathway.

Introduction

This compound is a thalidomide analog that functions as a potent degrader of Casein Kinase 1α (CKIα).[1][2] In human AML cells, this compound has been shown to be more effective at mediating CKIα degradation than lenalidomide.[1][2] This degradation activates the DNA damage response (DDR) and p53, while also stabilizing the p53 antagonist, MDM2.[1][2] The MV4-11 cell line, established from the blast cells of a patient with biphenotypic B-myelomonocytic leukemia, is a widely used model for studying AML.[3][4] These cells are characterized by high proliferation and the presence of the MLL-AF4 fusion gene.[3] This document outlines specific protocols for testing the in vitro effects of this compound on MV4-11 cells.

Data Summary

The following table summarizes the reported in vitro effects of this compound on MV4-11 cells based on available literature.

| Parameter | Concentration | Time | Effect | Reference |

| Wnt Targets (e.g., MYC) Expression | 25 µM | 4 hours | Enhanced expression | [1][2] |

| p53 and MDM2 Protein Levels | 10 µM | 6 hours | Increased protein levels | [1][2] |

| Caspase 3 Activation | 10 µM (in combination with THZ1 and CDK9 inhibitors) | 6 hours | Maximized activation | [1] |

Experimental Protocols

MV4-11 Cell Culture

This protocol describes the steps for thawing, culturing, and maintaining MV4-11 cells.

Materials:

-

MV4-11 cells (cryopreserved)

-

Iscove's Modified Dulbecco's Medium (IMDM) or RPMI 1640 Medium[3][5][6]

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Complete growth medium: IMDM or RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin[5][6]

-

75 cm² cell culture flasks

-

50 mL conical tubes

-

Water bath at 37°C

-

Centrifuge

-

Incubator (37°C, 5% CO₂)

-

Trypan Blue solution

-

Hemocytometer or automated cell counter

Procedure:

-

Thawing Cryopreserved Cells:

-

Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.[3][6]

-

Decontaminate the outside of the vial with 70% ethanol.

-

Under sterile conditions, transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[5]

-

Centrifuge the cell suspension at approximately 1000 rpm (125 x g) for 5 minutes.[5]

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a T75 flask.

-

Incubate at 37°C with 5% CO₂. Allow cells to recover for at least 48 hours before use in experiments.[3][4]

-

-

Cell Maintenance:

-

Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.[5][6]

-

To subculture, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.

-

Dilute the cell suspension to a seeding density of 2-5 x 10⁵ cells/mL in a new flask with fresh, pre-warmed complete growth medium.[3][4]

-

Add fresh medium every 2-3 days to maintain the optimal cell density.[5]

Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of this compound on MV4-11 cells.

Materials:

-

MV4-11 cells in logarithmic growth phase

-

This compound stock solution (dissolved in DMSO)

-

Complete growth medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multi-channel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest MV4-11 cells and adjust the cell density to 4 x 10⁵ cells/mL in complete growth medium.

-

Seed 100 µL of the cell suspension (4 x 10⁴ cells) into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration should be less than 0.1%.

-

Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated controls.

-

Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C with 5% CO₂ to allow for formazan crystal formation.

-

Add 100 µL of solubilization buffer to each well.

-

Incubate the plate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

-

Apoptosis Assay (Annexin V/PI Staining)

This protocol details the detection of apoptosis in this compound-treated MV4-11 cells using flow cytometry.

Materials:

-

MV4-11 cells

-

This compound

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (provided with the kit)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed 1 x 10⁶ MV4-11 cells per well in 6-well plates with 2 mL of complete growth medium.

-

Treat the cells with various concentrations of this compound (and/or in combination with other inhibitors as described in the literature) for the desired time (e.g., 6, 24, or 48 hours). Include a vehicle control.[1]

-

-

Cell Staining:

-

After treatment, collect the cells from each well into flow cytometry tubes.

-

Centrifuge at 1500 rpm for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1x Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

-

Quantify the percentage of cells in each quadrant.

-

Visualizations

Experimental Workflow

Caption: Workflow for in vitro evaluation of this compound on MV4-11 cells.

This compound Signaling Pathway in AML

Caption: Simplified signaling pathway of this compound in AML cells.

References

Application Notes and Protocols: Western Blot Analysis of CKIα Degradation by BTX161

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1 alpha (CKIα), a serine/threonine kinase, is a critical regulator of various cellular processes, including Wnt signaling, circadian rhythms, and DNA damage response. Its dysregulation has been implicated in the pathogenesis of several diseases, most notably in acute myeloid leukemia (AML). BTX161 is a novel small molecule degrader that has been shown to induce the degradation of CKIα. This document provides detailed protocols for the analysis of this compound-induced CKIα degradation using Western blotting in AML cell lines, specifically MOLM-14 and MV-4-11. Additionally, it outlines a protocol for assessing the cytotoxic effects of CKIα degradation using the CellTox-Glo™ Assay and a method for confirming the mechanism of degradation via immunoprecipitation of ubiquitinated CKIα.

This compound functions as a "molecular glue," bringing CKIα into proximity with the Cereblon (CRBN) E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of CKIα, marking it for degradation by the 26S proteasome. The degradation of CKIα in AML cells has been shown to activate the p53 tumor suppressor pathway, leading to apoptosis and cell death.

Data Presentation

The following tables summarize the expected quantitative data from experiments analyzing the effects of this compound on CKIα degradation and cell viability in the MV-4-11 human AML cell line. The data is based on the findings reported by Minzel W, et al. in Cell (2018).

Table 1: Dose-Dependent Degradation of CKIα by this compound in MV-4-11 Cells

| This compound Concentration (µM) | Treatment Time (hours) | Relative CKIα Protein Level (%) |

| 0 (DMSO) | 6.5 | 100 |

| 0.1 | 6.5 | Data not available |

| 0.5 | 6.5 | Data not available |

| 1 | 6.5 | Significant Reduction |

| 5 | 6.5 | Strong Reduction |

| 10 | 6.5 | Near Complete Degradation |

| 25 | 4 | Data available for other endpoints |

Note: Specific percentage reductions are not available in the public abstracts. The table reflects the qualitative descriptions of strong, dose-dependent degradation.

Table 2: Time-Course of CKIα Degradation by this compound in MV-4-11 Cells

| This compound Concentration (µM) | Treatment Time (hours) | Relative CKIα Protein Level (%) |

| 10 | 0 | 100 |

| 10 | 2 | Data not available |

| 10 | 4 | Significant Reduction |

| 10 | 6 | Strong Reduction |

| 10 | 8 | Data not available |

| 10 | 12 | Data not available |

| 10 | 24 | Sustained Degradation |

Note: The referenced study indicates that degradation is time-dependent, with significant effects observed at 4 and 6 hours. Precise quantitative data at each time point is not publicly available.

Signaling Pathways and Experimental Workflows

Experimental Protocols

Protocol 1: Western Blot Analysis of CKIα Degradation

This protocol details the steps for analyzing the dose-dependent and time-dependent effects of this compound on CKIα protein levels in AML suspension cell lines.

Materials:

-

Cell Lines: MOLM-14, MV-4-11

-

Reagents:

-

This compound (stock solution in DMSO)

-

RPMI-1640 medium with 10% FBS

-

Phosphate-Buffered Saline (PBS), ice-cold

-

RIPA Lysis Buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

4x Laemmli Sample Buffer

-

Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Primary Antibodies:

-

Rabbit anti-CKIα

-

Mouse anti-GAPDH (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Chemiluminescent substrate (ECL)

-

-

Equipment:

-

Cell culture incubator

-

Centrifuge

-

Sonicator or 25G needle/syringe

-

Gel electrophoresis apparatus

-

Western blot transfer system

-

Imaging system for chemiluminescence

-

Procedure:

-

Cell Culture and Treatment:

-

Culture MOLM-14 or MV-4-11 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

Seed cells at a density of 0.5 x 10^6 cells/mL.

-

For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a DMSO vehicle control for a fixed time (e.g., 6.5 hours).

-

For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 µM) and harvest at different time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to the lysates to a final 1x concentration.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel.

-

Run the gel according to the manufacturer's instructions.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with primary antibodies (anti-CKIα and anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the protein bands using appropriate software. Normalize the CKIα band intensity to the corresponding GAPDH band intensity.

-

Protocol 2: CellTox-Glo™ Viability Assay

This assay measures the cytotoxic effect of this compound by quantifying changes in membrane integrity, which is indicative of cell death.

Materials:

-

Cell Lines: MOLM-14, MV-4-11

-

Reagents:

-

This compound

-

RPMI-1640 medium with 10% FBS

-

CellTox-Glo™ Viability Assay Kit (Promega)

-

-

Equipment:

-

White-walled 96-well assay plates

-

Luminometer

-

Procedure:

-

Cell Seeding:

-

Seed MOLM-14 or MV-4-11 cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted compounds to the respective wells. Include a DMSO vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

Assay Measurement:

-

Equilibrate the plate and the CellTox-Glo™ Reagent to room temperature.

-

Add 100 µL of CellTox-Glo™ Reagent to each well.

-

Mix the contents of the wells by orbital shaking for 2 minutes.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity relative to the positive control (e.g., cells treated with a known cytotoxic agent or a lysis solution).

-

Protocol 3: Immunoprecipitation of Ubiquitinated CKIα

This protocol is designed to confirm that this compound induces the ubiquitination of CKIα prior to its degradation.

Materials:

-

Cell Lines: MOLM-14, MV-4-11

-

Reagents:

-

This compound

-

MG132 (proteasome inhibitor)

-

IP Lysis Buffer (e.g., containing 1% NP-40 and protease inhibitors)

-

N-ethylmaleimide (NEM, deubiquitinase inhibitor)

-

Primary antibodies:

-

Rabbit anti-CKIα

-

Mouse anti-Ubiquitin

-

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

-

Equipment:

-

Magnetic rack

-

Tube rotator

-

Procedure:

-

Cell Treatment:

-

Treat cells with this compound (e.g., 10 µM) and a DMSO control for a shorter duration (e.g., 2-4 hours) to capture ubiquitinated intermediates.

-

Pre-treat a set of cells with the proteasome inhibitor MG132 (e.g., 10-20 µM) for 1-2 hours before adding this compound to allow for the accumulation of polyubiquitinated proteins.

-

-

Cell Lysis:

-

Harvest and wash cells as described in Protocol 1.

-

Lyse the cells in IP Lysis Buffer supplemented with NEM.

-

Clarify the lysate by centrifugation.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an anti-CKIα antibody overnight at 4°C on a rotator.

-

Add Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.

-

Separate the beads using a magnetic rack and discard the supernatant.

-

Wash the beads several times with wash buffer.

-

-

Elution and Western Blot Analysis:

-

Elute the immunoprecipitated proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Separate the beads using the magnetic rack and collect the supernatant.

-

Perform Western blot analysis on the eluted samples as described in Protocol 1, using an anti-ubiquitin antibody to detect the ubiquitination of the immunoprecipitated CKIα. A smear of high molecular weight bands will indicate polyubiquitination.

-

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for studying the degradation of CKIα induced by this compound. By employing Western blot analysis, researchers can quantitatively assess the dose- and time-dependent effects of this compound on CKIα protein levels. The CellTox-Glo™ assay offers a robust method to evaluate the functional consequence of CKIα degradation on cell viability. Furthermore, immunoprecipitation assays can be utilized to elucidate the mechanism of this compound-induced degradation through the ubiquitin-proteasome pathway. These methodologies are crucial for the preclinical evaluation of this compound and other CKIα degraders in the context of AML and other relevant diseases.

Application Notes and Protocols for BTX161 in Cell Culture

Topic: BTX161 Solubility and Preparation in DMSO for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and effective CKIα (Casein Kinase 1 alpha) degrader, functioning as a thalidomide analog.[1][2][3] It mediates the degradation of CKIα more effectively than lenalidomide in human Acute Myeloid Leukemia (AML) cells.[2][4][5] The degradation of CKIα by this compound leads to the activation of the DNA damage response (DDR) and p53, while also stabilizing the p53 antagonist MDM2.[1][2][3] This activity makes this compound a valuable tool for studying cancer biology, particularly in the context of AML.

These application notes provide detailed protocols for the solubilization and preparation of this compound in DMSO for use in cell culture experiments, along with a summary of its key biological activities and relevant signaling pathways.

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative information for this compound.

| Parameter | Value | Source |

| Molecular Weight | 272.3 g/mol | [2] |

| CAS Number | 2052301-24-1 | [1][2] |

| Solubility in DMSO | ≥ 2.5 mg/mL (9.18 mM) | [1] |